Methyl 10-methylheptadecanoate
Overview
Description
Methyl 10-methylheptadecanoate is a long-chain fatty acid ester, composed of a methyl ester group linked to a 10-methylheptadecanoic acid molecule. It has a molecular formula of C19H38O2 and a molecular weight of 298.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a long hydrocarbon chain with a methyl ester group. The InChI representation of its structure isInChI=1S/C19H38O2/c1-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21-3/h18H,4-17H2,1-3H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.5 g/mol . It has a XLogP3-AA value of 8.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 26.3 Ų . The compound is supplied as a neat liquid and should be stored in a freezer .Scientific Research Applications
Application in Polymer Stabilization
Methyl 9, 10-epoxyoctadecanoate, a related compound, has been used to study the stabilization of poly(vinyl chloride) (PVC). Researchers prepared PVC sheets containing this compound and found that its transformation product, methyl 9,10-chlorohydroxyoctadecanoate, correlates directly with the extent of heat processing, revealing insights into the stabilization process of PVC (Gilbert & Startin, 1980).
Role in Myocardial Imaging
Beta-methyl[1-11C]heptadecanoic acid, a structurally similar compound, has shown potential as a myocardial metabolic tracer. In a study involving rats and dogs, the tracer indicated a remarkable uptake in the heart, with potential applications in assessing myocardial metabolism (Livni et al., 1982).
Synthesis of Biologically Active Compounds
Methyl hydrogen (R)-3-methylglutarate, an enantiomerically pure compound, has been used to synthesize biologically active compounds like the sex pheromone of the southern corn rootworm. This study highlights the utility of such compounds in synthesizing chiral insect pheromones and other bioactive molecules (Rossi, Carpita, & Chini, 1985).
Bio-Based Plasticizers
A study on bio-based plasticizers synthesized materials like methyl 10-(2-methoxy-2-oxoethansulfonyl) octadecanoate from oleic acid. These plasticizers, used in Poly(vinyl chloride) (PVC), showed lower viscosities and higher thermal stability compared to commercial plasticizers, demonstrating an eco-friendly alternative for PVC formulations (Omrani et al., 2016).
properties
IUPAC Name |
methyl 10-methylheptadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21-3/h18H,4-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCIKFLPGIEQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947789 | |
Record name | Methyl 10-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2490-25-7 | |
Record name | Heptadecanoic acid, 10-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 10-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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